2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate
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Overview
Description
The compound “2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione” is a related compound with a similar structure . It has a molecular weight of 274.23 and is a solid at room temperature .
Synthesis Analysis
A study describes the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The synthesis involved several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The InChI code for the related compound “2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione” is 1S/C13H10N2O5/c16-6-1-2-7-8 (5-6)13 (20)15 (12 (7)19)9-3-4-10 (17)14-11 (9)18/h1-2,5,9,16H,3-4H2, (H,14,17,18) .Chemical Reactions Analysis
The synthesis of related compounds involves several step reactions of substitution, click reaction, and addition reaction .Physical and Chemical Properties Analysis
The related compound “2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione” is a solid at room temperature . It has a molecular weight of 274.23 .Mechanism of Action
Safety and Hazards
Future Directions
The development of small-molecule inhibitors requires a different approach. Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body, and has received extensive attention in recent years .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluorosulfonyloxy-3-oxo-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O6S/c14-23(20,21)22-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYXBYLQECASPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O6S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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